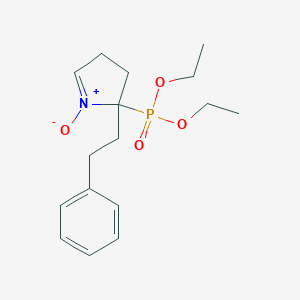![molecular formula C7H7N3O2 B015665 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 90057-07-1](/img/structure/B15665.png)
2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Overview
Description
2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (2-MDP) is a heterocyclic compound belonging to the pyrrolopyrimidine family, which is a group of compounds that have been studied extensively for their potential medicinal applications. 2-MDP is of particular interest due to its unique structure, which is composed of two fused pyrrolo[2,3-d]pyrimidine rings. This structure allows 2-MDP to interact with various biological molecules, making it an attractive target for medicinal research.
Scientific Research Applications
Antitubercular Agents
2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one: has shown promise as an antitubercular agent. Researchers have explored its potential to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By targeting specific enzymes or pathways within the bacterium, this compound could contribute to novel drug development .
Anticancer Properties
The compound’s structural features make it an interesting candidate for cancer research. It has been investigated for its potential as a selective inhibitor of Threonine Tyrosine Kinase (TTK), an enzyme involved in cell division and proliferation. Inhibiting TTK could lead to cancer cell death, making this compound relevant in oncology studies .
Dihydrofolate Reductase (DHFR) Inhibition
2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one: has been studied as a DHFR inhibitor. DHFR is essential for DNA synthesis, and inhibiting it disrupts cell growth. This property could be harnessed for both antimicrobial and anticancer purposes .
Bioavailability Enhancement
Researchers have explored ways to improve the oral bioavailability of drugs. This compound’s unique structure may contribute to enhancing drug absorption and distribution. Investigating its role in drug delivery systems could lead to more effective therapies .
Synthetic Building Block
Due to its versatile structure, 6-Hydroxy-2-methoxy-7-deazapurine serves as a valuable synthetic intermediate. Chemists use it as a building block to create more complex molecules, such as nucleosides or heterocyclic compounds. Its reactivity and stability make it useful in organic synthesis .
Pharmacophore Exploration
Researchers continue to explore the pharmacophore space of this compound. By modifying its functional groups, they aim to optimize its properties for specific applications. Whether it’s designing new drugs or understanding molecular interactions, this exploration contributes to drug discovery .
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which it belongs, are known to act on several therapeutic targets .
Mode of Action
The substitution pattern at c5 and c6 of pyrido[2,3-d]pyrimidin-7(8h)-ones is usually responsible for the selectivity of one receptor with respect to another .
Biochemical Pathways
Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Pharmacokinetics
The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
Some pyridopyrimidines have shown to inhibit kinase activity, induce chromosome missegregation and aneuploidy, and suppress proliferation of a panel of human cancer cell lines .
properties
IUPAC Name |
2-methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKWGPQGJOITCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326939 | |
| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
CAS RN |
90057-07-1 | |
| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)





